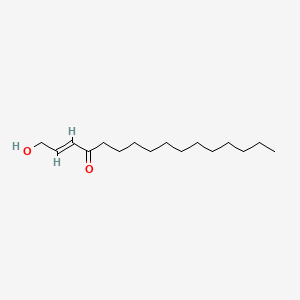
1-Hydroxy-2-hexadecen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxy-2-hexadecen-4-one is an organic compound with a unique structure that includes a hydroxyl group and a double bond within a hexadecene chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-2-hexadecen-4-one can be achieved through several methods. One common approach involves the aldol condensation of hexadecanal with acetone, followed by selective reduction and hydroxylation . The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale aldol condensation reactions followed by purification processes such as distillation and crystallization. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions: 1-Hydroxy-2-hexadecen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-hexadecen-4-one or hexadecanoic acid.
Reduction: Formation of 1-hydroxyhexadecane.
Substitution: Formation of various substituted hexadecenones.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
作用機序
The mechanism of action of 1-Hydroxy-2-hexadecen-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bond within the molecule allow it to participate in various biochemical reactions. For example, its antioxidant activity is attributed to its ability to donate hydrogen atoms and neutralize free radicals . Additionally, its antimicrobial properties are linked to its ability to disrupt microbial cell membranes .
類似化合物との比較
1-Hydroxy-2-hexadecen-4-one can be compared with other similar compounds such as:
Hexadecanoic acid: Lacks the hydroxyl group and double bond, resulting in different chemical properties.
Phytol: An acyclic diterpene alcohol with similar antioxidant properties but a different structure.
2-Hexadecen-1-ol: Similar structure but with the hydroxyl group at a different position, leading to different reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
142450-07-5 |
|---|---|
分子式 |
C16H30O2 |
分子量 |
254.41 g/mol |
IUPAC名 |
(E)-1-hydroxyhexadec-2-en-4-one |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-13-16(18)14-12-15-17/h12,14,17H,2-11,13,15H2,1H3/b14-12+ |
InChIキー |
QQMWKORSGDEAMH-WYMLVPIESA-N |
異性体SMILES |
CCCCCCCCCCCCC(=O)/C=C/CO |
正規SMILES |
CCCCCCCCCCCCC(=O)C=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


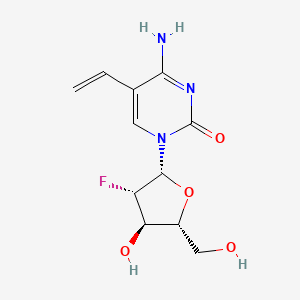
![ethyl 4-[2-[[(9Z,19Z,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetyl]piperazine-1-carboxylate](/img/structure/B15177039.png)
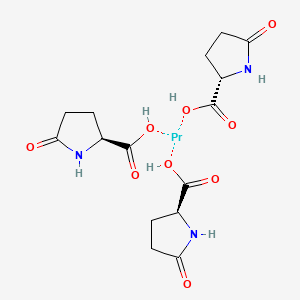

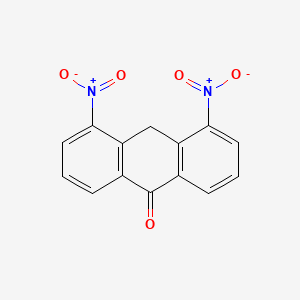
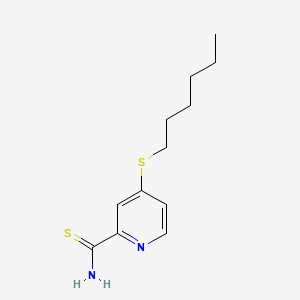
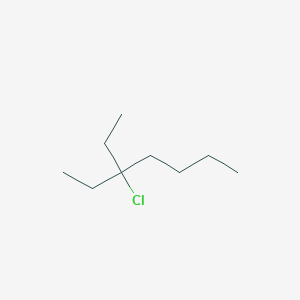
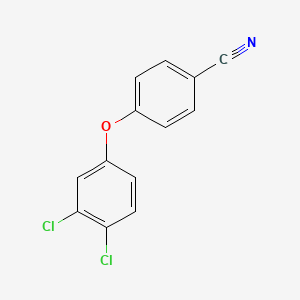
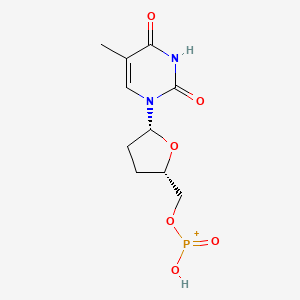
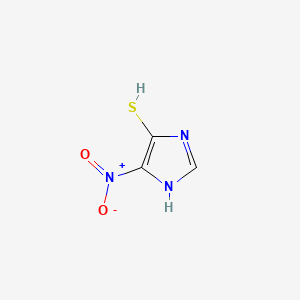
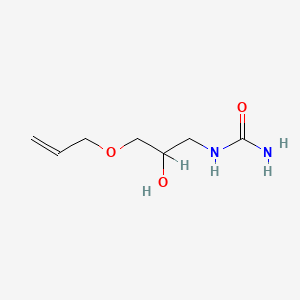
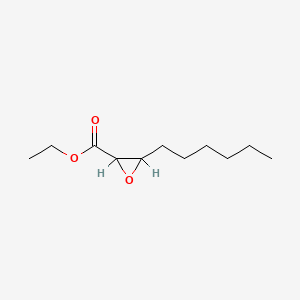
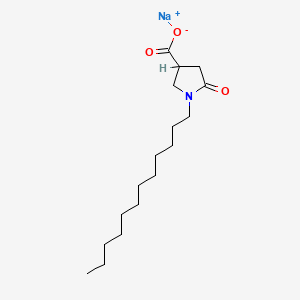
![(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;2-acetyloxybenzoic acid](/img/structure/B15177130.png)
